
(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of the Boc (tert-butoxycarbonyl) protecting group and the phenoxy substituent on the pyrrolidine ring further enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and phenol.
Protection: The pyrrolidine ring is protected using the Boc group to prevent unwanted reactions during subsequent steps.
Substitution: The phenoxy group is introduced through a nucleophilic substitution reaction, where the phenol reacts with a suitable leaving group on the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors provide precise control over reaction parameters, such as temperature, pressure, and reaction time.
Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are used to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its chiral nature allows for the development of drugs with specific biological activities, enhancing efficacy and reducing side effects.
Case Study: Neurological Disorders
Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as epilepsy and other neurological disorders. For instance, compounds derived from this compound have shown promise in modulating neurotransmitter systems, which is critical for therapeutic interventions in these diseases .
Peptide Synthesis
Solid-Phase Peptide Synthesis
This compound is extensively employed in solid-phase peptide synthesis (SPPS), a method that allows for the efficient construction of complex peptides with high purity. The Boc protecting group facilitates selective reactions while maintaining the integrity of the peptide chain.
Application Example
In a study focused on synthesizing peptide-based inhibitors for various biological targets, this compound was utilized to enhance the yield and efficiency of the synthesis process, demonstrating its utility as a building block in peptide chemistry .
Organic Synthesis
Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis, allowing chemists to create diverse molecular architectures. Its unique stereochemistry enables the formation of various derivatives that can be tailored for specific applications.
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |
Reduction | LiAlH4, NaBH4 | Alcohols |
Substitution | Alkyl halides | New alkyl or aryl groups |
Biochemical Studies
Investigating Enzyme Interactions
Researchers utilize this compound to study enzyme mechanisms and protein-ligand interactions. Its ability to mimic natural substrates allows scientists to probe biochemical pathways effectively.
Mechanism of Action Analysis
The compound's interaction with specific enzymes can lead to insights into their catalytic mechanisms. For example, studies have indicated that it can act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Material Science
Development of Novel Materials
In material science, this compound is explored for creating materials with tailored chemical properties. Its derivatives are being investigated for applications in drug delivery systems and advanced polymers.
Mechanism of Action
The mechanism of action of (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Fluoroproline: Another pyrrolidine derivative with similar stereochemistry, used in protein engineering and stabilization.
(2S,4R)-4-Methylproline: A compound with a methyl group instead of a phenoxy group, used in the study of protein folding and stability.
(2S,4R)-4-Hydroxyproline: A hydroxylated pyrrolidine derivative, important in collagen synthesis and stability.
Uniqueness
(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid is unique due to the presence of the Boc protecting group and the phenoxy substituent, which enhance its stability and reactivity. These features make it a valuable intermediate in organic synthesis and pharmaceutical research, offering advantages in terms of selectivity and efficiency in chemical reactions.
Biological Activity
(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid is a chiral compound recognized for its unique stereochemistry and significant biological activity. This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly in the development of enzyme inhibitors and as a building block for complex organic molecules. Its structure includes a Boc (tert-butoxycarbonyl) protecting group that enhances stability and reactivity, making it a valuable intermediate in various chemical reactions.
The compound's molecular formula is C14H17NO4 with a molecular weight of 265.29 g/mol. The presence of the phenoxy group contributes to its biological interactions, allowing it to engage effectively with specific molecular targets.
The biological activity of this compound is largely attributed to its interaction with enzymes and receptors within biological systems. The stereochemistry enables the compound to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can lead to modulation of enzymatic activity, alteration of signal transduction pathways, and effects on gene expression.
Biological Applications
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit proteases and other key enzymes that play roles in disease mechanisms.
- Protein-Ligand Interactions : Its unique structure allows it to serve as a probe in studies examining protein-ligand interactions, which are critical for understanding biochemical pathways and drug design.
- Pharmaceutical Development : As a precursor in drug synthesis, this compound is being explored for its potential in treating neurological and inflammatory diseases due to its ability to modulate biological pathways effectively.
Table 1: Summary of Biological Activities
Activity | Details |
---|---|
Enzyme Inhibition | Effective against specific proteases; mechanism involves competitive inhibition. |
Protein Interaction | High-affinity binding observed with target receptors; used in structural biology studies. |
Pharmacological Effects | Potential anti-inflammatory properties noted in preliminary studies. |
Case Studies
- Study on Enzyme Mechanisms : A study published in the Journal of Medicinal Chemistry evaluated the compound's role as an enzyme inhibitor, demonstrating significant activity against a specific protease involved in cancer progression. The study highlighted the importance of the compound's stereochemistry in achieving effective binding and inhibition .
- Protein-Ligand Binding Assays : In another investigation, the binding affinity of this compound was assessed using surface plasmon resonance (SPR). Results indicated that the compound binds with high specificity to target proteins relevant in inflammatory responses, suggesting its potential therapeutic applications .
- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of this compound, revealing favorable absorption and distribution characteristics that support its use as a drug candidate for further development .
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFZJNCETIGXIO-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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